1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine
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Overview
Description
1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-3-(trifluoromethoxy)phenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine typically involves the reaction of 2-chloro-3-(trifluoromethoxy)aniline with ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces N-oxides .
Scientific Research Applications
1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The chloro group can participate in hydrogen bonding and van der Waals interactions, further stabilizing the compound-receptor complex .
Comparison with Similar Compounds
- 1-[2-Chloro-4-(trifluoromethoxy)phenyl]-4-methylpiperazine
- 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-isopropylpiperazine
- 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-benzylpiperazine
Comparison: Compared to its analogs, 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine exhibits unique properties due to the ethyl group’s influence on its steric and electronic characteristics. This modification can affect the compound’s reactivity, solubility, and biological activity, making it a valuable candidate for specific applications where other analogs may not be as effective .
Properties
Molecular Formula |
C13H16ClF3N2O |
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Molecular Weight |
308.73 g/mol |
IUPAC Name |
1-[2-chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine |
InChI |
InChI=1S/C13H16ClF3N2O/c1-2-18-6-8-19(9-7-18)10-4-3-5-11(12(10)14)20-13(15,16)17/h3-5H,2,6-9H2,1H3 |
InChI Key |
YEVDJFVDHDZMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=CC=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
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